N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-methylsulfonylazepane-1-carboxamide
Description
N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-methylsulfonylazepane-1-carboxamide is a complex organic compound characterized by its unique structural features, including a cyclohexylcyclopropyl group and a methylsulfonylazepane moiety
Properties
IUPAC Name |
N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-methylsulfonylazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3S/c1-23(21,22)14-8-5-10-19(11-9-14)17(20)18-16-12-15(16)13-6-3-2-4-7-13/h13-16H,2-12H2,1H3,(H,18,20)/t14?,15-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNMCYWVWLTPFJ-MERJSTESSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCN(CC1)C(=O)NC2CC2C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1CCCN(CC1)C(=O)N[C@@H]2C[C@H]2C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-methylsulfonylazepane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a Simmons-Smith reaction, where a cyclohexyl alkene reacts with diiodomethane and a zinc-copper couple.
Azepane Ring Formation: The azepane ring can be synthesized via a ring-closing metathesis reaction, using a suitable diene precursor and a ruthenium-based catalyst.
Amide Bond Formation: The final step involves coupling the azepane derivative with a carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and azepane rings, using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM), room temperature.
Reduction: Pd/C, hydrogen gas, ethanol, room temperature.
Substitution: Amine or thiol nucleophiles, DCM, room temperature.
Major Products
Oxidation: Formation of epoxides or sulfoxides.
Reduction: Formation of reduced azepane derivatives.
Substitution: Formation of sulfonamide or sulfonothioester derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-methylsulfonylazepane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of cyclopropyl and azepane-containing molecules with biological targets. It may also serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-methylsulfonylazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may facilitate binding to hydrophobic pockets, while the azepane ring could interact with polar or charged residues. The methylsulfonyl group may enhance the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-methylsulfonylpiperidine-1-carboxamide: Similar structure but with a piperidine ring instead of an azepane ring.
N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-methylsulfonylmorpholine-1-carboxamide: Contains a morpholine ring, offering different electronic and steric properties.
Uniqueness
N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-methylsulfonylazepane-1-carboxamide is unique due to its combination of a cyclopropyl group, an azepane ring, and a methylsulfonyl group. This combination provides a distinct set of chemical and physical properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
